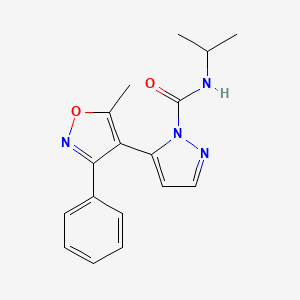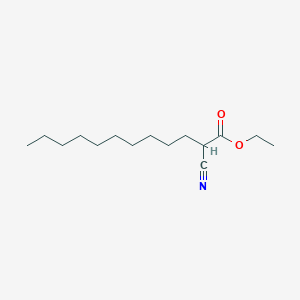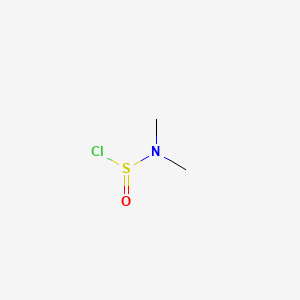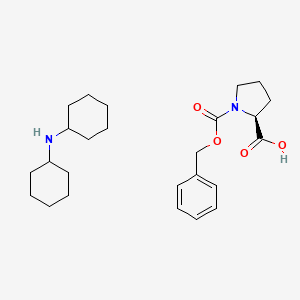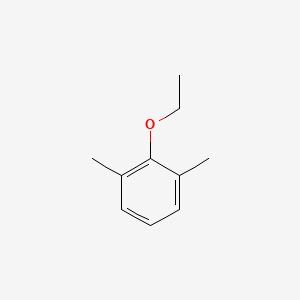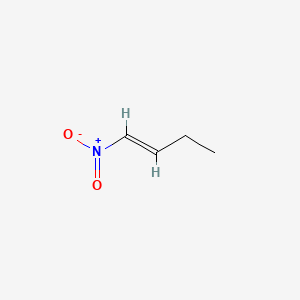
(E)-1-nitrobut-1-ene
Descripción general
Descripción
(E)-1-Nitrobut-1-ene is an organic compound characterized by the presence of a nitro group (-NO2) attached to a butene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: (E)-1-Nitrobut-1-ene can be synthesized through several methods. One common approach involves the nitration of butene using nitric acid in the presence of a catalyst. The reaction typically requires controlled temperatures and pressures to ensure the selective formation of the (E)-isomer.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale nitration reactors. The process involves the continuous feeding of butene and nitric acid into the reactor, where the reaction is catalyzed and maintained under optimal conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: (E)-1-Nitrobut-1-ene undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroalkanes or other oxidized derivatives.
Reduction: Reduction of the nitro group can yield amines or other reduced products.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, often requiring specific solvents and temperatures.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroalkanes, while reduction can produce amines.
Aplicaciones Científicas De Investigación
(E)-1-Nitrobut-1-ene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential effects and applications.
Industry: It is used in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism by which (E)-1-nitrobut-1-ene exerts its effects involves the interaction of the nitro group with various molecular targets. The nitro group can participate in electron transfer reactions, influencing the reactivity and stability of the compound. These interactions can affect cellular pathways and molecular processes, making this compound a compound of interest in both chemical and biological research.
Comparación Con Compuestos Similares
1-Nitropropene: Similar in structure but with a shorter carbon chain.
2-Nitrobutene: An isomer with the nitro group attached to a different carbon atom.
Nitroethene: A simpler compound with a nitro group attached to an ethene backbone.
Uniqueness: (E)-1-Nitrobut-1-ene is unique due to its specific structural configuration, which influences its reactivity and potential applications. Its (E)-isomer configuration provides distinct chemical properties compared to other nitroalkenes, making it valuable in various research and industrial contexts.
Propiedades
IUPAC Name |
(E)-1-nitrobut-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2/c1-2-3-4-5(6)7/h3-4H,2H2,1H3/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTANVCZNJLPXGK-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=C[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C/[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27675-37-2 | |
| Record name | 1-Butene, 1-nitro-, (1E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027675372 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


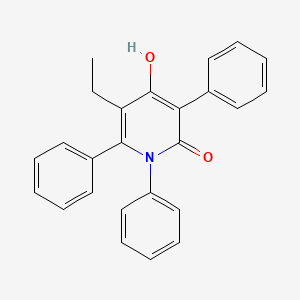
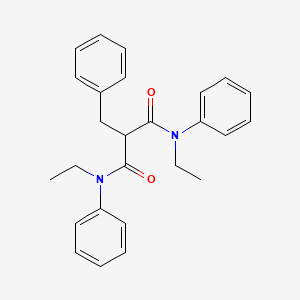
![N,N'-bis[2-(trifluoromethoxy)phenyl]propanediamide](/img/structure/B1654725.png)
![1-(4-Chlorophenyl)-2-[4-(4-chlorophenyl)-5-pyrimidin-2-ylsulfanylpyrimidin-2-yl]sulfanylethanone](/img/structure/B1654726.png)
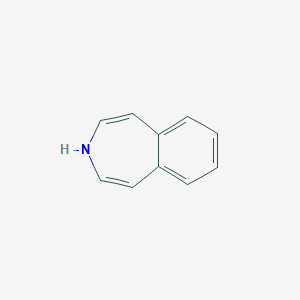
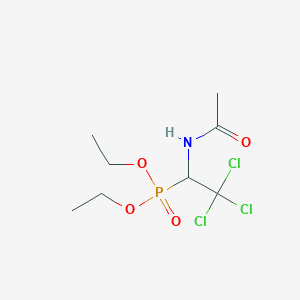
![N-(3,5-dichlorophenyl)-2-[4-(3-phenyl-1,2-oxazol-5-yl)pyrimidin-2-yl]sulfanylacetamide](/img/structure/B1654732.png)
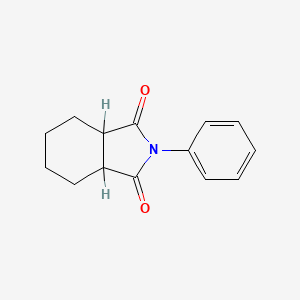
![3-Oxa-7-azatricyclo[3.3.3.01,5]undecane](/img/structure/B1654736.png)
